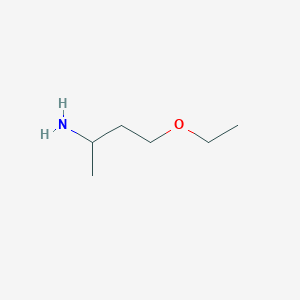

4-Ethoxybutan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

4-ethoxybutan-2-amine |

InChI |

InChI=1S/C6H15NO/c1-3-8-5-4-6(2)7/h6H,3-5,7H2,1-2H3 |

InChI Key |

LEVGELDCDWLKTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(C)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Ethoxybutan 2 Amine and Its Stereochemical Variants

Non-Chiral Synthetic Routes to 4-Ethoxybutan-2-amine

The preparation of racemic this compound is most commonly accomplished through the transformation of the corresponding ketone, 4-ethoxy-2-butanone. Key strategies include functional group interconversion and direct carbon-nitrogen bond forming reactions.

Functional Group Interconversion Approaches

One of the most direct and widely employed methods for the synthesis of amines from carbonyl compounds is reductive amination. wikipedia.orgacsgcipr.org This process involves the conversion of a ketone or aldehyde into an amine via an intermediate imine. In the context of this compound synthesis, this involves the reaction of 4-ethoxy-2-butanone with an amine source, followed by reduction of the resulting imine.

The reaction proceeds in two main steps: the formation of an imine from the ketone and an amine, followed by the reduction of the imine to the desired amine. wikipedia.org This can be performed as a one-pot reaction. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium borohydride (NaBH₄). commonorganicchemistry.commasterorganicchemistry.com Each of these reagents offers different levels of reactivity and selectivity. For instance, NaBH₃CN is particularly effective for the selective reduction of imines in the presence of ketones. masterorganicchemistry.com

A typical procedure would involve reacting 4-ethoxy-2-butanone with ammonia or an ammonia equivalent in the presence of a suitable reducing agent and a solvent like methanol or ethanol (B145695). commonorganicchemistry.com The choice of solvent and reducing agent can be optimized to maximize the yield of the final amine.

| Precursor | Reagents | Product | General Reaction |

| 4-Ethoxy-2-butanone | 1. Ammonia (or equivalent) 2. Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst) | This compound | Reductive Amination |

Carbon-Nitrogen (C-N) Bond Forming Reactions

Reductive amination is a prime example of a C-N bond forming reaction. The initial step of imine formation establishes the carbon-nitrogen bond, which is subsequently reduced to afford the stable amine. wikipedia.org Alternative, though less direct, C-N bond forming strategies could involve the conversion of 4-ethoxy-2-butanol to an appropriate leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution with an amine source like ammonia. However, the reductive amination of the readily available ketone is generally a more efficient and atom-economical approach.

Multi-Component Reactions for Amine Scaffold Incorporation

While not specifically documented for this compound, multi-component reactions (MCRs) represent a powerful strategy for the rapid construction of complex molecules containing amine functionalities. Conceptually, a multi-component reaction could be designed to incorporate the this compound scaffold in a single synthetic operation from simpler starting materials. However, for a relatively simple target like this compound, established methods like reductive amination are typically more practical.

Enantioselective Synthesis of (R)- and (S)-4-Ethoxybutan-2-amine

Accessing the individual enantiomers of this compound requires the use of asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to a preponderance of one enantiomer over the other.

Chiral Catalyst-Mediated Transformations

The enantioselective reduction of an imine derived from 4-ethoxy-2-butanone can be achieved using a chiral catalyst. This approach, known as asymmetric reductive amination, utilizes a chiral catalyst to influence the stereochemical outcome of the reduction step. A variety of chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands, have been developed for the asymmetric hydrogenation of imines.

Another strategy involves the use of biocatalysts, such as imine reductases (IREDs). These enzymes can exhibit high enantioselectivity in the reduction of a wide range of imines to chiral amines, making them an attractive green chemistry approach. wikipedia.org

| Substrate | Chiral Catalyst/Enzyme | Product | Key Feature |

| Imine of 4-ethoxy-2-butanone | Chiral Metal Catalyst + H₂ | (R)- or (S)-4-Ethoxybutan-2-amine | High enantioselectivity |

| Imine of 4-ethoxy-2-butanone | Imine Reductase (IRED) | (R)- or (S)-4-Ethoxybutan-2-amine | Biocatalytic, environmentally friendly |

Asymmetric Induction through Chiral Auxiliaries

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In the synthesis of enantiomerically enriched this compound, a chiral amine could be reacted with 4-ethoxy-2-butanone to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the chiral auxiliary, would yield the desired enantiomer of the target amine. Popular chiral auxiliaries include those derived from amino acids or other readily available chiral natural products. For example, chiral sulfinamides, such as (R)- or (S)-2-methyl-2-propanesulfinamide, are widely used for the asymmetric synthesis of amines. sigmaaldrich.com The condensation of the sulfinamide with 4-ethoxy-2-butanone would form an N-sulfinyl imine, which can then be reduced diastereoselectively. Subsequent acidic cleavage of the sulfinyl group would afford the chiral primary amine. orgsyn.org

| Precursor | Chiral Auxiliary | Intermediate | Product |

| 4-Ethoxy-2-butanone | (R)- or (S)-2-Methyl-2-propanesulfinamide | Chiral N-Sulfinyl Imine | (R)- or (S)-4-Ethoxybutan-2-amine |

| 4-Ethoxy-2-butanone | Chiral Phenylethylamine | Chiral Imine | (R)- or (S)-4-Ethoxybutan-2-amine |

Resolution Techniques for Racemic Mixtures of this compound

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. For chiral amines like this compound, diastereomeric salt formation is a classical and widely employed technique. This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

A common and effective class of resolving agents for racemic amines are derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid. The process involves dissolving the racemic this compound and the chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes, allowing for its separation by filtration. The desired enantiomer of the amine can then be recovered from the purified salt by treatment with a base.

The efficiency of such a resolution is highly dependent on several factors, including the choice of resolving agent, the solvent system, the stoichiometry of the reactants, and the crystallization conditions. Optimization of these parameters is crucial for achieving high diastereomeric and enantiomeric excess.

Interactive Data Table: Hypothetical Diastereomeric Resolution of Racemic this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Resolving Agent | O,O'-Dibenzoyl-L-tartaric acid | (+)-Tartaric acid | (-)-Mandelic acid |

| Solvent | Methanol | Ethanol | Isopropanol |

| Molar Ratio (Amine:Acid) | 1:1 | 1:0.5 | 2:1 |

| Crystallization Temp (°C) | 4 | Room Temperature | 0 |

| Hypothetical Yield of Diastereomeric Salt (%) | 45 | 40 | 35 |

| Hypothetical Enantiomeric Excess of Recovered Amine (%) | >98 | 95 | 92 |

Note: This data is illustrative and based on general principles of diastereomeric resolution. Actual experimental results for this compound may vary.

Stereospecific Reactions with Retention or Inversion of Configuration

An alternative to resolving a racemic mixture is the stereospecific synthesis of a single enantiomer from a chiral precursor. This approach can be more atom-economical and efficient. Such syntheses often rely on reactions that proceed with either retention or inversion of a pre-existing stereocenter.

One powerful strategy involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral amines, auxiliaries like pseudoephedrine or Evans oxazolidinones have proven to be highly effective. wikipedia.orgharvard.edu

For instance, a prochiral precursor to this compound, such as 4-ethoxybutan-2-one, could be derivatized with a chiral auxiliary to form a chiral enamine or imine. Subsequent diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would yield the desired enantiomer of this compound. The choice of reducing agent and reaction conditions determines the stereochemical outcome, allowing for the selective formation of either the (R) or (S) enantiomer.

Stereospecific nucleophilic substitution reactions can also be employed. For example, a chiral alcohol with the appropriate stereochemistry at the C2 position could be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an azide source (e.g., sodium azide) would proceed with inversion of configuration via an SN2 mechanism. Reduction of the resulting azide would then furnish the chiral amine. Conversely, reactions designed to proceed with retention of configuration, often involving neighboring group participation, could also be envisioned.

Detailed research specifically outlining these stereospecific routes for this compound is limited in the available literature. However, the application of these well-established methodologies provides a clear pathway for the targeted synthesis of its stereochemical variants.

Sustainable and Scalable Production Methodologies for this compound

The development of sustainable and scalable manufacturing processes is a key focus in modern chemistry, driven by the principles of green chemistry. For the production of chiral amines like this compound, biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods.

Enzymes, such as transaminases and amine dehydrogenases, can catalyze the asymmetric synthesis of amines with high enantioselectivity under mild reaction conditions (aqueous media, ambient temperature, and neutral pH). frontiersin.org These enzymatic methods often start from readily available prochiral ketones.

In the context of this compound, the corresponding ketone, 4-ethoxybutan-2-one, would be the ideal starting material for a biocatalytic reductive amination.

Biocatalytic Reductive Amination using Transaminases:

Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine or alanine) to a ketone acceptor. The reaction is often driven to completion by using a co-product removal system. For example, the use of isopropylamine as the amino donor results in the formation of acetone as a co-product, which can be removed by evaporation. The high stereoselectivity of transaminases allows for the production of either the (R) or (S) enantiomer of the amine by selecting the appropriate enzyme variant. diva-portal.org

Biocatalytic Reductive Amination using Amine Dehydrogenases:

Amine dehydrogenases catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent. frontiersin.org A cofactor regeneration system, often employing a second enzyme like glucose dehydrogenase or formate dehydrogenase, is typically used to make the process economically viable on a large scale.

The advantages of these biocatalytic methods include:

High enantioselectivity, often exceeding 99% ee.

Mild reaction conditions, reducing energy consumption and waste generation.

Use of non-toxic and renewable reagents.

Potential for high volumetric productivity in industrial-scale fermenters or bioreactors.

The following table summarizes key aspects of potential sustainable and scalable production routes for this compound.

Interactive Data Table: Comparison of Sustainable Production Methodologies

| Methodology | Key Features | Advantages | Challenges |

| Transaminase-mediated Reductive Amination | Uses a prochiral ketone (4-ethoxybutan-2-one) and an amino donor. | High enantioselectivity, mild conditions, potential for high substrate loading. | Equilibrium limitations may require co-product removal strategies. |

| Amine Dehydrogenase-mediated Reductive Amination | Direct amination of a ketone with ammonia. | High atom economy, uses inexpensive ammonia. | Requires an efficient cofactor regeneration system. |

| Chemo-enzymatic Cascade | Combines chemical and enzymatic steps in a one-pot process. | Can reduce the number of unit operations and improve overall efficiency. | Requires careful optimization of reaction conditions for compatibility between steps. |

Note: The successful application of these methods to this compound would require screening and potential engineering of enzymes to achieve optimal activity and selectivity for this specific substrate.

Comprehensive Spectroscopic and Structural Characterization of 4 Ethoxybutan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Ethoxybutan-2-amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals is influenced by the electron density around the protons, which is primarily affected by the proximity of electronegative atoms like oxygen and nitrogen. The integration of each signal would correspond to the number of protons it represents, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, following the n+1 rule.

Interactive Table 3.1.1a: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| -CH₃ (ethoxy) | ~1.2 | Triplet (t) | 3H | ~7.0 |

| -O-CH₂- (ethoxy) | ~3.5 | Quartet (q) | 2H | ~7.0 |

| -CH₂-CH(NH₂) | ~1.6 - 1.8 | Multiplet (m) | 2H | - |

| -CH(NH₂)- | ~2.8 - 3.0 | Multiplet (m) | 1H | - |

| -NH₂ | ~1.5 - 2.5 (broad) | Singlet (s, broad) | 2H | - |

| -CH(NH₂)-CH₃ | ~1.1 | Doublet (d) | 3H | ~6.5 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show a separate signal for each chemically non-equivalent carbon atom. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment, particularly the influence of attached heteroatoms.

Interactive Table 3.1.1b: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | ~15 |

| -O-CH₂- (ethoxy) | ~66 |

| -CH₂-CH(NH₂) | ~40 |

| -CH(NH₂)- | ~48 |

| -CH(NH₂)-CH₃ | ~23 |

Two-dimensional NMR techniques would be instrumental in confirming the precise structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled, typically those on adjacent carbon atoms. For instance, a cross-peak would be expected between the protons of the ethoxy -CH₂- group and the ethoxy -CH₃ group. Similarly, correlations would be observed along the butane (B89635) backbone, connecting the -CH₂-CH(NH₂)-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak for each C-H bond, linking the proton signal to the carbon signal. This would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the molecular fragments. For example, correlations would be expected between the protons of the ethoxy -O-CH₂- group and the adjacent carbon of the butane chain, confirming the ether linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule through their characteristic vibrational modes.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups: the amine (N-H), the ether (C-O-C), and the alkyl (C-H) bonds.

Interactive Table 3.2.1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands, broad) | Weak |

| Amine (N-H) | Scissoring (Bend) | 1590 - 1650 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1070 - 1150 (strong) | Medium |

| Alkyl (C-H) | Bend | 1375 - 1470 | Medium |

The N-H stretching vibrations of the primary amine would appear as two characteristic broad bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage would be a prominent feature, typically a strong band around 1100 cm⁻¹. The aliphatic C-H stretching and bending vibrations would also be clearly visible in their respective regions.

While detailed conformational analysis would require more advanced computational studies in conjunction with experimental data, vibrational spectroscopy can offer preliminary insights. The specific frequencies and shapes of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's conformation. Variations in the rotational isomers (rotamers) around the C-C and C-O single bonds could lead to subtle shifts or the appearance of new bands in the spectra, especially at low temperatures.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. For this compound, with a molecular formula of C₆H₁₅NO, the expected nominal molecular weight is 117 amu.

The mass spectrum would show a molecular ion peak (M⁺) at m/z 117. As it contains an odd number of nitrogen atoms, this molecular ion peak will have an odd mass-to-charge ratio, consistent with the nitrogen rule.

The fragmentation of the molecular ion would be expected to occur via characteristic pathways for amines and ethers. Alpha-cleavage is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable, resonance-stabilized iminium ion.

Interactive Table 3.3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 117 | [CH₃CH₂OCH₂CH₂CH(NH₂)CH₃]⁺ | Molecular Ion (M⁺) |

| 102 | [M - CH₃]⁺ | Loss of a methyl radical |

| 88 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |

| 72 | [CH₂=N⁺H-CH₂CH₂OCH₂CH₃] | Alpha-cleavage with loss of a methyl radical |

| 44 | [CH₃CH=N⁺H₂] | Alpha-cleavage with loss of the ethoxypropyl radical |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. researchgate.netnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. researchgate.net

For this compound (C₆H₁₅NO), analysis via HRMS, typically using a soft ionization technique like electrospray ionization (ESI), would involve the detection of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally measured m/z value would be compared to this theoretical value. A close match, usually within a few parts per million (ppm), provides strong evidence for the compound's elemental composition.

Interactive Data Table: Theoretical HRMS Data for this compound

| Species | Elemental Formula | Theoretical m/z |

| Protonated Molecule [M+H]⁺ | C₆H₁₆NO⁺ | 118.12264 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 118.12) would be selected in the first stage of the mass spectrometer (MS1). This precursor ion would then be subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions are then analyzed in the second stage (MS2). nationalmaglab.org

The fragmentation pattern is predictable based on the structure of the amine. Aliphatic amines are known to undergo characteristic α-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen atom). libretexts.orgyoutube.commiamioh.edu This process results in the formation of a stable, resonance-stabilized iminium ion. For this compound, two primary α-cleavage pathways are plausible, leading to the loss of either a methyl radical or a propyl ether radical. The relative abundance of these fragments provides insight into the molecule's connectivity.

Interactive Data Table: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 118.12 | 103.09 | CH₃• (15.02 Da) | α-cleavage: Loss of the methyl group adjacent to the nitrogen. |

| 118.12 | 44.05 | C₄H₉O• (73.07 Da) | α-cleavage: Loss of the 2-ethoxyethyl group. |

X-ray Diffraction Analysis of Crystalline Derivatives or Salts of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. purechemistry.orgwikipedia.org Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline solid. This is typically achieved by forming a salt with a chiral or achiral acid (e.g., tartaric acid, hydrochloric acid) or by creating a crystalline derivative.

An adequate single crystal is selected and exposed to an intense beam of X-rays. wikipedia.org The crystal diffracts the X-rays in a unique pattern of reflections. tcd.ie By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal is generated. wikipedia.org This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the molecule. For a chiral molecule like this compound, X-ray analysis of a derivative containing a known stereocenter can be used to unambiguously determine its absolute configuration (R or S). purechemistry.org

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Salt

This table illustrates the type of data obtained from an X-ray diffraction experiment and is not based on experimental results for this specific compound.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.2 Å, c = 14.5 Å, α = β = γ = 90° |

| Volume (V) | 774.2 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.15 g/cm³ |

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical methods exploit the differential interaction of chiral molecules with polarized light to provide information on enantiomeric purity and absolute configuration. purechemistry.org

Polarimetry: Polarimetry measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. anton-paar.comlibretexts.org Enantiomers rotate the plane of light by equal amounts but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. The specific rotation, [α], is a characteristic physical property of a chiral compound. Measuring the optical rotation of a sample of this compound would allow for the determination of its enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other in a mixture. libretexts.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the difference in absorption of left and right circularly polarized light in the infrared and UV-visible regions, respectively. bruker.comjascoinc.comencyclopedia.pub For a chiral molecule, the VCD or ECD spectrum is not zero and consists of positive and negative bands. The spectra of two enantiomers are exact mirror images of each other. nih.gov

These techniques are particularly powerful for determining the absolute configuration of a chiral molecule in solution. wikipedia.orgnih.gov The experimental VCD or ECD spectrum of an enantiomerically pure sample of this compound would be recorded. This experimental spectrum is then compared to theoretical spectra generated for both the R and S configurations using quantum chemical calculations (e.g., Density Functional Theory, DFT). wikipedia.org A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer. jascoinc.com

Advanced Computational and Theoretical Investigations of 4 Ethoxybutan 2 Amine

Intermolecular Interactions and Solvation Effects

The intermolecular interactions of 4-ethoxybutan-2-amine are primarily governed by its amine and ether groups, which dictate its behavior in various chemical environments.

The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor and acceptor. The two hydrogen atoms attached to the nitrogen can form hydrogen bonds with electronegative atoms like oxygen or nitrogen in neighboring molecules. Simultaneously, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

The ether group (-O-) primarily functions as a hydrogen bond acceptor, with the lone pairs on the oxygen atom interacting with hydrogen bond donors. The presence of both a strong donor/acceptor site (amine) and an acceptor site (ether) allows for the formation of complex hydrogen bonding networks.

Computational studies on similar amino ethers would typically employ Density Functional Theory (DFT) calculations to determine the energies and geometries of these hydrogen bonds. The strength of these interactions is crucial in understanding the physical properties of the compound, such as its boiling point and solubility.

Table 1: Predicted Hydrogen Bond Energies for this compound Dimers (Note: These are hypothetical values based on typical computational results for similar functional groups.)

| Interacting Groups | Role of this compound | Estimated Interaction Energy (kcal/mol) |

| Amine - Amine | Donor and Acceptor | -5.0 to -7.0 |

| Amine - Ether | Amine as Donor | -3.5 to -5.0 |

| Ether - Amine | Ether as Acceptor | -3.0 to -4.5 |

| Amine with Water | Donor and Acceptor | -6.0 to -8.0 |

| Ether with Water | Acceptor | -3.0 to -4.0 |

To understand the behavior of this compound in solution, computational chemists utilize various solvation models.

The Polarizable Continuum Model (PCM) is an implicit solvation method where the solvent is treated as a continuous medium with a defined dielectric constant. This model is computationally efficient for estimating the effects of a solvent on the conformational stability and electronic properties of the solute. For this compound, PCM can predict how the polarity of a solvent might favor certain molecular conformations by stabilizing or destabilizing the dipole moment of the molecule.

Explicit solvation models provide a more detailed and accurate picture by including individual solvent molecules in the simulation. This approach, often used in molecular dynamics (MD) simulations, allows for the direct observation of hydrogen bond formation and dynamics between the solute and solvent molecules. For this compound in an aqueous solution, explicit solvation would reveal the specific arrangement of water molecules around the amine and ether groups, providing insights into its hydration shell and solubility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound.

For any proposed reaction, computational methods can be used to locate the transition state (TS) , which is the highest energy point along the reaction pathway. The geometry of the TS provides crucial information about the mechanism of the reaction. For instance, in a nucleophilic substitution reaction involving the amine group, the TS geometry would show the partial formation and breaking of bonds.

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species. This provides a detailed picture of the molecular rearrangements that occur during the reaction.

By calculating the energies of the reactants, transition states, and products, computational models can provide quantitative data on the kinetics and thermodynamics of a reaction.

Kinetic analysis is concerned with the rate of the reaction, which is determined by the activation energy (the energy difference between the reactants and the transition state). A higher activation energy corresponds to a slower reaction. Computational studies on analogous amines show that steric hindrance around the nitrogen atom can significantly impact the activation energy for its reactions.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction of this compound (Note: These are illustrative values for a generic nucleophilic substitution reaction at the amine group.)

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.0 |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 |

| Activation Energy (Ea) | +20.0 |

Predictive Modeling for Structure-Property Relationships (e.g., atomic charges, steric effects)

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of this compound based on its molecular structure.

Atomic charges are a fundamental property that influences a molecule's reactivity and intermolecular interactions. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can calculate the partial charges on each atom of this compound. These charges would show that the nitrogen and oxygen atoms carry partial negative charges, making them nucleophilic centers, while the hydrogen atoms of the amine group and the carbon atoms adjacent to the heteroatoms carry partial positive charges.

Steric effects play a significant role in the reactivity of this compound. The ethoxy and butyl groups can sterically hinder the approach of reactants to the amine group. Steric parameters, such as Taft's steric parameter (Es), can be estimated computationally. These parameters are valuable in QSPR models to predict reaction rates. For instance, a more sterically hindered amine would be expected to react more slowly in a bimolecular substitution reaction.

Table 3: Predicted Atomic Charges and Steric Parameters for this compound (Note: These are estimated values based on computational studies of similar molecules.)

| Atom/Group | Predicted Partial Charge (Mulliken) |

| N (Amine) | -0.8 to -1.0 |

| O (Ether) | -0.6 to -0.8 |

| H (on N) | +0.3 to +0.4 |

| C (adjacent to N) | +0.1 to +0.2 |

| C (adjacent to O) | +0.2 to +0.3 |

Chemical Transformations and Derivatization of 4 Ethoxybutan 2 Amine

Reactions at the Primary Amine Moiety of 4-Ethoxybutan-2-amine

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation, Sulfonylation, and Alkylation Reactions

Primary amines like this compound are known to react with acylating, sulfonylating, and alkylating agents to form N-substituted derivatives.

Acylation: In a typical acylation reaction, this compound would react with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base to form the corresponding N-acetylated product, N-(4-ethoxybutan-2-yl)acetamide. The base is required to neutralize the acidic byproduct (e.g., HCl or acetic acid).

Sulfonylation: Similarly, sulfonylation with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) would yield the corresponding sulfonamide, N-(4-ethoxybutan-2-yl)-4-methylbenzenesulfonamide.

Alkylation: Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. The reaction with an alkyl halide (e.g., methyl iodide) can be controlled to favor the formation of the secondary amine, 4-ethoxy-N-methylbutan-2-amine, by using a specific stoichiometry of the reactants. However, overalkylation is a common side reaction.

| Reagent Type | General Reaction | Product Class |

| Acyl Halide/Anhydride | R-CO-Cl / (R-CO)₂O | N-Acyl derivative |

| Sulfonyl Chloride | R-SO₂-Cl | N-Sulfonyl derivative |

| Alkyl Halide | R-X | N-Alkyl derivative |

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of the primary amine allows for the formation of amides, ureas, and carbamates, which are important functional groups in medicinal chemistry and materials science. nih.govacs.org

Amides: Amide bond formation is a cornerstone of organic synthesis. nih.govyoutube.comyoutube.comorganic-chemistry.orgnih.gov this compound can be coupled with carboxylic acids using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form amides. nih.gov

Ureas: The reaction of this compound with an isocyanate (R-N=C=O) would lead to the formation of a substituted urea (B33335) derivative. nih.govacdlabs.com Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by reaction with another amine, can also produce ureas.

Carbamates: Carbamates can be synthesized by reacting this compound with a chloroformate (e.g., ethyl chloroformate) or by reacting it with an alcohol in the presence of a coupling agent that forms a reactive intermediate. acs.org

| Derivative | General Synthesis |

| Amide | R-COOH + Coupling Agent |

| Urea | R-NCO or Phosgene derivative |

| Carbamate | R-O-CO-Cl or Alcohol + Coupling Agent |

Condensation Reactions Leading to Imines and Heterocycles

Primary amines readily undergo condensation reactions with carbonyl compounds to form imines (Schiff bases), which can be important intermediates for the synthesis of other functional groups and heterocyclic systems. beilstein-journals.orgorganic-chemistry.orgyoutube.combeilstein-journals.orglibretexts.org

Imine Formation: The reaction of this compound with an aldehyde or a ketone, typically under acidic catalysis with removal of water, would yield the corresponding imine. organic-chemistry.orgyoutube.comlibretexts.org For example, reaction with benzaldehyde (B42025) would produce N-(4-ethoxybutan-2-yl)-1-phenylmethanimine.

Heterocycle Synthesis: The bifunctional nature of this compound and its derivatives can be exploited in the synthesis of various heterocyclic compounds. For instance, the imine formed from its condensation with a β-ketoester could potentially undergo an intramolecular cyclization to form a dihydropyridine (B1217469) derivative. The synthesis of nitrogen-containing heterocycles is a vast field with numerous strategies that could potentially involve derivatives of this compound. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

Functionalization and Cleavage of the Ether Linkage

The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2) at the carbon atom of the ether bond. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The cleavage of the ethyl ether in this compound would likely yield ethanol (B145695) and 4-aminobutan-2-ol, or their respective halide derivatives depending on the reaction conditions. Functionalization of the ether linkage without cleavage is less common but could potentially be achieved through radical-based reactions or by using specific organometallic reagents.

Stereoselective Reactions with this compound Derivatives

As this compound is a chiral molecule (the carbon atom bonded to the amine group is a stereocenter), its derivatives can be used in stereoselective reactions to control the formation of new chiral centers. masterorganicchemistry.com

Control over Diastereoselectivity in New Chiral Centers

When a chiral derivative of this compound undergoes a reaction that creates a new stereocenter, the existing stereocenter can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is a critical concept in asymmetric synthesis. masterorganicchemistry.comnih.govnih.gov For example, the reduction of an imine derived from a chiral amine and a ketone can proceed with high diastereoselectivity, leading to a chiral secondary amine with a specific relative stereochemistry between the two stereocenters. The degree of diastereoselectivity would depend on the specific reactants, reagents, and reaction conditions.

| Reaction Type | Potential for Diastereoselectivity |

| Reduction of Imines | High |

| Addition to Imines | Variable, dependent on nucleophile and conditions |

| Cyclization Reactions | Can be highly diastereoselective |

Multi-Component Reactions Utilizing this compound as a Core Fragment

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Primary amines are frequently used as key components in many well-known MCRs. As a chiral primary amine, this compound represents a potentially valuable building block for the diversity-oriented synthesis of complex, stereochemically defined molecules.

Despite its potential, a diligent search of the chemical literature has not identified specific examples of this compound being used as a core fragment in multi-component reactions. However, based on its structure, it could theoretically participate in several prominent MCRs:

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. As the amine component, this compound would be incorporated into the final α-acylamino amide product. The use of an enantiomerically pure form of the amine would introduce a chiral center, potentially influencing the stereoselectivity of the reaction and leading to diastereomeric products.

Biginelli Reaction: While the classical Biginelli reaction uses urea as the amine component, variations exist that can incorporate primary amines. In such a scenario, this compound could react with an aldehyde and a β-ketoester to form functionalized dihydropyrimidines.

Passerini Reaction Variants: Although the classic Passerini reaction does not involve an amine, related MCRs do. This compound could be used in Ugi-type reactions, which are mechanistically related.

The incorporation of the ethoxy group offers a point for further functionalization or can influence the solubility and conformational properties of the resulting MCR products. The chiral center at C2 makes it a valuable synthon for creating libraries of chiral compounds for screening in drug discovery and materials science.

The following table provides a hypothetical overview of how this compound could be utilized in a representative multi-component reaction.

| MCR Type | Other Components (Hypothetical) | Potential Product Scaffold | Key Features Introduced by Amine |

| Ugi Reaction | Benzaldehyde, Acetic Acid, tert-Butyl isocyanide | α-Acylamino carboxamide | Chiral center at C2, Ethoxy functional group |

| Hantzsch Pyrrole Synthesis | Ethyl acetoacetate, α-chloroketone | Substituted Pyrrole | N-substitution with a chiral 4-ethoxybutan-2-yl group |

Note: This table is for illustrative purposes to show the potential application of this compound in MCRs, as specific published examples are not available.

4 Ethoxybutan 2 Amine As a Key Organic Building Block and Scaffold

Design and Synthesis of Complex Molecular Architectures

The presence of both a nucleophilic primary amine and a chemically stable ether linkage allows for the strategic incorporation of 4-ethoxybutan-2-amine into larger molecules. The primary amine can readily undergo a variety of chemical transformations, including alkylation, acylation, and reductive amination, to form new carbon-nitrogen bonds. lumenlearning.comuomustansiriyah.edu.iqlibretexts.org These reactions are fundamental in the assembly of complex organic structures.

Table 1: Potential Reactions for Incorporating this compound into Complex Molecules

| Reaction Type | Reactant | Product Type | Potential Application |

| Acylation | Acid Chloride (R-COCl) | Amide | Synthesis of peptides, polymers, and bioactive amides. |

| Reductive Amination | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Secondary or Tertiary Amine | Creation of diverse amine-containing scaffolds for medicinal chemistry. |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | Formation of carbon-carbon bonds and functionalized scaffolds. |

| Nucleophilic Substitution | Alkyl Halide (R-X) | Secondary Amine | Introduction of new alkyl groups to modify steric and electronic properties. |

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for high-throughput screening. amazonaws.com this compound is a suitable building block for such libraries due to its dual functionality. The primary amine can be used as a point of diversification, where a wide range of substituents can be introduced through reactions like acylation or reductive amination.

By reacting this compound with a library of carboxylic acids, for example, a library of amides with varying R groups can be generated. Similarly, reacting it with a library of aldehydes or ketones can produce a diverse library of secondary amines. This approach allows for the systematic exploration of chemical space around the this compound scaffold, which can accelerate the discovery of new lead compounds in drug discovery and materials science.

Role in Fragment-Based Approaches to Molecular Design

Fragment-based drug discovery (FBDD) is a method used for identifying lead compounds as part of the drug discovery process. mdpi.com It involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining them to produce a more potent lead. With a molecular weight of approximately 117.18 g/mol , this compound fits within the typical size range for a fragment.

Its structure contains key features for molecular recognition, including a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the ether oxygen), as well as a flexible hydrophobic chain. If this fragment were to show binding to a therapeutic target, its primary amine group would serve as an ideal vector for chemical elaboration, allowing for the rapid synthesis of analogues with improved binding affinity and selectivity.

Development of Novel Heterocyclic and Macrocyclic Systems Incorporating this compound

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. The primary amine of this compound can be a key nucleophile in the synthesis of various nitrogen-containing heterocycles. For instance, it can react with diketones or other bifunctional electrophiles to form pyrimidines, benzodiazepines, or other ring systems.

Table 2: Examples of Potential Heterocycle Syntheses Using this compound

| Heterocycle Class | Co-reactant | Reaction Type |

| Pyrimidine | 1,3-Dicarbonyl compound | Condensation |

| Imidazole | α-Haloketone | Cyclocondensation |

| Pyrrole | 2,5-Hexanedione | Paal-Knorr synthesis |

Furthermore, the flexibility of the butyl chain and the reactivity of the amine group make this compound a potential component for the synthesis of macrocycles. Macrocyclization reactions are crucial in the synthesis of certain natural products and peptidomimetics. researchgate.netnih.gov The amine could be tethered to another reactive group within a long-chain molecule, and subsequent intramolecular reaction could lead to the formation of a large ring structure. The ethoxy group would be incorporated into the macrocyclic framework, potentially influencing its conformation and properties.

Coordination Chemistry and Supramolecular Assembly with 4 Ethoxybutan 2 Amine

Metal Complexation through Amine and Ether Donor Sites

The presence of both a primary amine (-NH₂) and an ether (-O-) functionality within the same molecule allows 4-Ethoxybutan-2-amine to act as a bidentate ligand, coordinating to a single metal center through both the nitrogen and oxygen atoms. This chelation results in the formation of a thermodynamically stable six-membered ring, a favored conformation in coordination chemistry.

The amine group, being a strong Lewis base, typically serves as the primary binding site for a wide range of metal ions. The ether oxygen, a softer donor, can also participate in coordination, particularly with metal ions that are less hard, or when the geometric constraints are favorable. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the pH of the medium. researchgate.net

While specific stability constants for this compound complexes are not widely reported in the literature, a comparison with structurally similar aminoalcohols and aminoethers can provide insight into its coordinating behavior. The stability of such complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Spectroscopic techniques are invaluable in characterizing these metal complexes. In Infrared (IR) spectroscopy, the coordination of the amine group to a metal ion is evidenced by a shift in the N-H stretching and bending vibrations. orgchemboulder.com The C-O stretching vibration of the ether group may also shift upon coordination, although typically to a lesser extent. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence of complexation, with changes in the chemical shifts of the protons and carbons adjacent to the donor atoms.

Table 1: Predicted Spectroscopic Shifts for Metal Complexation of this compound

| Spectroscopic Technique | Key Vibrational/Resonance Group | Expected Shift upon Complexation |

| Infrared (IR) Spectroscopy | N-H Stretch | Shift to lower wavenumber |

| N-H Bend | Shift in position and intensity | |

| C-O Stretch (Ether) | Minor shift to lower wavenumber | |

| ¹H NMR Spectroscopy | Protons on C2 and C4 | Downfield shift |

| ¹³C NMR Spectroscopy | Carbon atoms C2 and C4 | Shift in resonance frequency |

Design of Chiral Ligands from this compound Scaffolds

The chiral nature of this compound makes it a valuable precursor for the synthesis of more complex chiral ligands for use in asymmetric catalysis. Current time information in Bangalore, IN.libretexts.org The primary amine group serves as a convenient handle for derivatization, allowing for the introduction of other coordinating groups or bulky substituents that can create a specific chiral environment around a metal center.

One common strategy is the formation of Schiff base ligands through the condensation of the primary amine with a variety of aldehydes and ketones. unsri.ac.id This reaction is versatile and allows for the fine-tuning of the steric and electronic properties of the resulting ligand. For example, reaction with salicylaldehyde (B1680747) or its derivatives would produce a tridentate N,O,O-donor ligand.

The synthesis of N-(4-ethoxybutan-2-yl)picolinamide, a derivative of this compound, has been reported, highlighting its utility as a building block. This amide was used in a palladium-catalyzed C-H activation reaction, demonstrating the potential of ligands derived from this scaffold in facilitating challenging chemical transformations.

Table 2: Examples of Chiral Ligands Derived from Amino Ether Scaffolds

| Ligand Type | Precursors | Potential Applications |

| Schiff Base | This compound, Salicylaldehyde | Asymmetric catalysis, metal ion sensing |

| Amide | This compound, Picolinic acid | C-H activation, cross-coupling reactions |

| Phosphine-Amine | This compound, Chlorodiphenylphosphine | Asymmetric hydrogenation |

The efficacy of these chiral ligands in asymmetric catalysis is typically evaluated by the enantiomeric excess (ee) of the product. The stereochemistry of the this compound backbone plays a crucial role in determining the facial selectivity of the catalyst and, consequently, the stereochemical outcome of the reaction.

Supramolecular Architectures Based on Hydrogen Bonding and Non-Covalent Interactions

Beyond its role in coordination chemistry, this compound is capable of forming intricate supramolecular assemblies through a network of non-covalent interactions. The primary amine group is a potent hydrogen bond donor, with two N-H bonds available for interaction. libretexts.orglibretexts.org The nitrogen atom of the amine and the oxygen atom of the ether can both act as hydrogen bond acceptors. libretexts.orgnih.gov

This dual functionality allows for the formation of a variety of hydrogen bonding motifs, including chains, sheets, and more complex three-dimensional networks. The specific architecture adopted will depend on factors such as the solvent, temperature, and the presence of other co-crystallizing molecules. The chirality of this compound can also influence the packing of molecules in the solid state, potentially leading to the formation of chiral supramolecular structures.

The study of supramolecular assemblies is crucial for the development of new materials with tailored properties, including crystals for nonlinear optics, porous materials for gas storage, and soft materials like gels and liquid crystals.

Future Research Trajectories and Emerging Paradigms in 4 Ethoxybutan 2 Amine Research

Integration of Advanced Automation and Artificial Intelligence in Synthesis

The synthesis of specific chiral amines like 4-Ethoxybutan-2-amine often involves complex, multi-step processes such as reductive amination or the resolution of racemic mixtures, which can be resource-intensive. Future research is moving towards the integration of advanced automation and artificial intelligence (AI) to streamline these synthetic challenges. This paradigm shift promises to accelerate discovery and optimization, moving beyond traditional batch chemistry.

Automated flow chemistry platforms and robotic synthesisers are becoming central to this evolution. These systems allow for the rapid screening of reaction parameters—such as temperature, pressure, catalyst loading, and reagent ratios—in a high-throughput manner. For the synthesis of aliphatic amines, which constitute a significant portion of active pharmaceutical ingredients, developing efficient synthetic methods is a vital area of research. incatt.nl AI and machine learning (ML) algorithms can analyze the large datasets generated by these automated systems to build predictive models. These models can identify optimal reaction conditions for maximizing yield and enantioselectivity, a critical factor for chiral molecules like (2S)-4-ethoxybutan-2-amine, potentially reducing development time from months to days. This data-driven approach facilitates a deeper understanding of reaction mechanisms and can uncover novel synthetic pathways that might be missed through conventional experimentation.

| Parameter | Traditional Synthesis | Automated & AI-Driven Synthesis |

|---|---|---|

| Development Time | Weeks to Months | Days to Weeks |

| Optimization Cycles | Low number, manually intensive | High number, algorithmically driven |

| Data Generation | Sparse, targeted | Rich, comprehensive datasets |

| Process Control | Manual, less precise | Automated, highly precise |

| Scalability | Often requires re-optimization | More direct path to scale-up |

Novel Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies

Understanding the intricate details of a chemical reaction, including the formation of transient intermediates and the kinetics of each step, is crucial for optimization and safe scale-up. mt.com Traditional offline analysis methods like chromatography often fail to capture the full picture of dynamic reaction environments. The future of this compound research lies in the adoption of novel in situ spectroscopic techniques for real-time monitoring.

Process Analytical Technology (PAT) tools, particularly Fourier-Transform Infrared (FTIR) spectroscopy (often referred to as ReactIR), are invaluable for this purpose. By inserting a probe directly into the reaction vessel, researchers can continuously track the concentration of reactants, intermediates, and products by their unique infrared absorbances. mt.com For instance, in the reductive amination synthesis of this compound from 4-ethoxybutan-2-one, FTIR can monitor the disappearance of the ketone carbonyl peak and the appearance of imine and amine signatures in real-time.

Furthermore, in situ Nuclear Magnetic Resonance (NMR) spectroscopy, especially in microfluidic setups, offers unparalleled insight into reaction mechanisms. nih.govacs.org It can identify and characterize short-lived intermediates that are invisible to other methods. For amine-catalyzed reactions, in situ NMR has been used to observe key intermediates like acetyl ammonium (B1175870) ions, settling debates about the underlying reaction pathways. nih.govacs.org Emerging methods, such as computer vision combined with colorimetric indicators, also present a low-cost, non-invasive way to derive kinetic information from the bulk reaction mixture. nih.gov

| Technique | Information Provided | Primary Advantage for Amine Synthesis |

|---|---|---|

| In Situ FTIR (ReactIR) | Functional group changes, kinetics, reaction endpoints. mt.com | Tracks conversion of key functional groups (e.g., C=O to C=N to C-N). |

| In Situ NMR | Structural identification of intermediates, reaction kinetics. nih.gov | Unambiguously identifies transient species and mechanistic pathways. acs.org |

| Raman Spectroscopy | Molecular vibrations, crystal form, and polymorphism. | Complements FTIR, less interference from water, good for crystallization monitoring. |

| Computer Vision | Colorimetric changes, phase separation, mixing efficiency. nih.gov | Non-invasive, low-cost monitoring of reactions that produce a visual change. nih.gov |

Expansion into New Areas of Material Science and Catalysis

While this compound is primarily recognized as a building block for organic synthesis, its unique structure presents opportunities for future applications in material science and catalysis. smolecule.com The presence of a chiral center, a primary amine, and an ether linkage provides multiple avenues for functionalization and incorporation into larger, more complex systems.

In catalysis, chiral amines and their derivatives are frequently used as ligands for transition metals in asymmetric synthesis or as organocatalysts themselves. acs.orgchemscene.com Future research could explore the use of this compound to synthesize novel chiral phosphine (B1218219) or nitrogen-based ligands. These ligands could then be complexed with metals like ruthenium or palladium to catalyze reactions such as asymmetric hydrogenation or C-H activation, areas of intense research for producing complex pharmaceutical molecules. incatt.nlukri.org The ethoxy group could influence the solubility and electronic properties of the resulting catalyst, potentially tuning its reactivity and selectivity.

In material science, the compound could serve as a monomer or a modifying agent for advanced polymers. For example, it could be incorporated into polyamides or polyurethanes to introduce chirality and hydrophilicity, potentially creating materials with unique optical properties or improved biocompatibility. The amine group provides a reactive handle for grafting onto surfaces, which could be used to create functional coatings or stationary phases for chiral chromatography. Its potential use in producing specialty chemicals and agrochemical intermediates also points towards a broader role in industrial applications. smolecule.com

| Field | Potential Application | Role of this compound |

|---|---|---|

| Asymmetric Catalysis | Chiral Ligand Synthesis | Provides the chiral backbone for ligands used in metal-catalyzed reactions. |

| Organocatalysis | Enamine/Iminium Catalysis | Acts as the primary catalyst for stereoselective bond formation. |

| Polymer Science | Chiral Polymer Synthesis | Serves as a monomer or chiral additive to impart specific properties to the polymer chain. |

| Surface Chemistry | Functional Coatings | Acts as a modifying agent to alter surface properties (e.g., for chiral separations). |

| Specialty Chemicals | Agrochemical Intermediates | Serves as a key building block for complex, biologically active molecules. smolecule.com |

Computational Innovations for High-Throughput Screening and Molecular Design

Computational chemistry is no longer just a tool for explaining experimental results; it has become a predictive engine for molecular discovery and design. For this compound, computational innovations offer a powerful pathway to explore its potential without the need for extensive, trial-and-error laboratory work. High-throughput virtual screening and rational molecular design represent the new frontier.

A prime example of this approach was demonstrated in a study that computationally designed a related etheramine, 1-(2-(diethylamino)ethoxy)butan-2-amine, as a superior solvent for capturing methyl mercaptan. wsu.edu By analyzing the relationship between molecular structure and solute-solvent interactions using quantum chemistry calculations, researchers were able to propose a novel molecule with enhanced performance. wsu.edu This same methodology can be applied to this compound. By creating a virtual library of derivatives and using computational tools to screen for desired properties—such as binding affinity to a biological target, catalytic activity, or specific material properties—researchers can prioritize the most promising candidates for synthesis.

Methods like Density Functional Theory (DFT) can be used to predict spectroscopic signatures (IR, NMR), which aids in the interpretation of data from in situ monitoring, and to calculate reaction energy profiles to assess the feasibility of new synthetic routes. researchgate.net Molecular Dynamics (MD) simulations can predict how derivatives of this compound might behave in a complex environment, such as a polymer matrix or a solvent, guiding the design of new materials and formulations.

| Computational Method | Purpose | Example Application |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic structure, reaction energetics, spectroscopic properties. researchgate.net | Calculating the energy barrier for a proposed synthetic step. |

| Molecular Dynamics (MD) | Simulate molecular motion and interactions over time. | Modeling the self-assembly of polymers containing the amine moiety. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze intermolecular interactions (e.g., hydrogen bonds). wsu.edu | Understanding how the ethoxy group affects solvent interactions. wsu.edu |

| High-Throughput Virtual Screening (HTVS) | Rapidly screen large virtual libraries of compounds. | Identifying derivatives with high predicted binding affinity to a target enzyme. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxybutan-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of 4-ethoxybutan-2-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-reduction.

- Workup : Acid-base extraction or column chromatography is used for purification .

- Data Table :

| Reducing Agent | Solvent | Temperature (°C) | Yield (%)* | Purity (%)* |

|---|---|---|---|---|

| NaBH₄ | THF | 0–5 | ~60–70 | ≥90 |

| LiAlH₄ | Ether | Reflux | ~75–85 | ≥85 |

| *Generalized from analogous syntheses in . |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.4–3.6 ppm (CH₂ adjacent to ethoxy), and δ 2.6–2.8 ppm (amine proton, broad).

- ¹³C NMR : Ethoxy carbons appear at ~65–70 ppm (C-O) and ~15 ppm (CH₃).

- IR : Strong absorption at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch).

- Mass Spectrometry : Molecular ion peak at m/z 117 (C₆H₁₅NO⁺) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize the reductive amination process for this compound to minimize byproducts and improve scalability?

- Methodological Answer :

- Catalyst Screening : Test alternatives like Pd/C or Raney Ni for selective reduction.

- Solvent Optimization : Switch to methanol for better solubility of intermediates.

- In Situ Monitoring : Use TLC or FTIR to track reaction progress and halt at the amine stage.

- Scale-Up : Replace batch reactors with flow systems for consistent heat/mass transfer .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies using tools like Hill plots to assess ligand-receptor binding consistency.

- Reproducibility Checks : Validate assays (e.g., radioligand binding vs. functional cAMP assays).

- Structural Confounding : Control for stereochemistry (e.g., chiral HPLC) and hydrate/solvate forms (PXRD) .

Q. In designing analogs of this compound, how does the ethoxy group's position and substituents influence receptor binding affinity?

- Methodological Answer :

- SAR Studies :

- Positional Isomerism : Moving the ethoxy group to the 3-position reduces steric hindrance, enhancing binding to GPCRs (e.g., serotonin receptors).

- Substituent Effects : Fluorine at the β-carbon (as in (R)-4-Fluorobutan-2-amine) increases metabolic stability by reducing CYP450 oxidation .

- Data Table :

| Analog Structure | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | 5-HT₁A | 120 ± 15 |

| 3-Ethoxybutan-2-amine | 5-HT₁A | 85 ± 10 |

| (R)-4-Fluorobutan-2-amine | DAT | 45 ± 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.